Cas no 1001519-27-2 (4-methoxy-3-{5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-ylmethyl}benzaldehyde)
4-methoxy-3-{5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-ylmethyl}benzaldehyde Chemical and Physical Properties
Names and Identifiers
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- <br>4-Methoxy-3-((5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)benzaldeh yde
- 4-methoxy-3-{5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-ylmethyl}benzaldehyde
- 4-Methoxy-3-(5-methyl-3-trifluoromethyl-pyrazol-1-ylmethyl)-benzaldehyde
- 4-METHOXY-3-{[5-METHYL-3-(TRIFLUOROMETHYL)PYRAZOL-1-YL]METHYL}BENZALDEHYDE
- BBL039239
- 4-Methoxy-3-[[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl]benzaldehyde
- 4-Methoxy-3-((5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)benzaldehyde
- DTXSID101138306
- EN300-228638
- 1001519-27-2
- Z2106589396
- 4-methoxy-3-[[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]methyl]benzaldehyde
- STK313203
- CS-0240492
- BQB51927
- 4-methoxy-3-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzaldehyde
- AKOS000308641
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- MDL: MFCD03422303
- Inchi: 1S/C14H13F3N2O2/c1-9-5-13(14(15,16)17)18-19(9)7-11-6-10(8-20)3-4-12(11)21-2/h3-6,8H,7H2,1-2H3
- InChI Key: IEVOUVPXVZWHOE-UHFFFAOYSA-N
- SMILES: FC(C1C=C(C)N(CC2C=C(C=O)C=CC=2OC)N=1)(F)F
Computed Properties
- Exact Mass: 298.09291215Da
- Monoisotopic Mass: 298.09291215Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 21
- Rotatable Bond Count: 5
- Complexity: 365
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 44.1Ų
4-methoxy-3-{5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-ylmethyl}benzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-228638-0.05g |
4-methoxy-3-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzaldehyde |
1001519-27-2 | 95% | 0.05g |
$112.0 | 2024-06-20 | |
| Enamine | EN300-228638-0.1g |
4-methoxy-3-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzaldehyde |
1001519-27-2 | 95% | 0.1g |
$167.0 | 2024-06-20 | |
| Enamine | EN300-228638-0.25g |
4-methoxy-3-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzaldehyde |
1001519-27-2 | 95% | 0.25g |
$238.0 | 2024-06-20 | |
| Enamine | EN300-228638-0.5g |
4-methoxy-3-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzaldehyde |
1001519-27-2 | 95% | 0.5g |
$376.0 | 2024-06-20 | |
| Enamine | EN300-228638-1.0g |
4-methoxy-3-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzaldehyde |
1001519-27-2 | 95% | 1.0g |
$482.0 | 2024-06-20 | |
| Enamine | EN300-228638-2.5g |
4-methoxy-3-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzaldehyde |
1001519-27-2 | 95% | 2.5g |
$781.0 | 2024-06-20 | |
| Enamine | EN300-228638-5.0g |
4-methoxy-3-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzaldehyde |
1001519-27-2 | 95% | 5.0g |
$1279.0 | 2024-06-20 | |
| Enamine | EN300-228638-10.0g |
4-methoxy-3-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzaldehyde |
1001519-27-2 | 95% | 10.0g |
$2274.0 | 2024-06-20 | |
| 1PlusChem | 1P00JES1-50mg |
4-methoxy-3-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzaldehyde |
1001519-27-2 | 95% | 50mg |
$195.00 | 2023-12-27 | |
| 1PlusChem | 1P00JES1-100mg |
4-methoxy-3-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzaldehyde |
1001519-27-2 | 95% | 100mg |
$261.00 | 2023-12-27 |
4-methoxy-3-{5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-ylmethyl}benzaldehyde Suppliers
4-methoxy-3-{5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-ylmethyl}benzaldehyde Related Literature
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on 4-methoxy-3-{5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-ylmethyl}benzaldehyde
4-methoxy-3-{5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-ylmethyl}benzaldehyde (CAS No. 1001519-27-2): An Overview
4-methoxy-3-{5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-ylmethyl}benzaldehyde (CAS No. 1001519-27-2) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound, often referred to as a pyrazole derivative, is characterized by the presence of a trifluoromethyl group and a methoxy substituent, which contribute to its distinct chemical properties and biological profile.
The synthesis of 4-methoxy-3-{5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-ylmethyl}benzaldehyde typically involves a multi-step process, including the formation of the pyrazole ring and subsequent functionalization. Recent advancements in synthetic methodologies have enabled more efficient and scalable production of this compound, making it increasingly accessible for both academic research and industrial applications.
In terms of its biological activities, 4-methoxy-3-{5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-ylmethyl}benzaldehyde has been studied for its potential as a therapeutic agent. One of the key areas of interest is its anti-inflammatory properties. Studies have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, which are implicated in various inflammatory diseases. This makes it a promising candidate for the treatment of conditions such as rheumatoid arthritis and inflammatory bowel disease.
Beyond its anti-inflammatory effects, 4-methoxy-3-{5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-ylmethyl}benzaldehyde has also demonstrated potential in cancer research. Preclinical studies have indicated that this compound can induce apoptosis in cancer cells by modulating key signaling pathways, such as the PI3K/AKT and MAPK pathways. These findings suggest that it may have therapeutic potential in the treatment of various types of cancer, particularly those that are resistant to conventional therapies.
The pharmacokinetic properties of 4-methoxy-3-{5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-ylmethyl}benzaldehyde have also been investigated. Research has shown that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are crucial for its potential use as an oral therapeutic agent. Additionally, its low toxicity profile in preclinical models further supports its safety for further development.
In the context of drug discovery and development, 4-methoxy-3-{5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-ylmethyl}benzaldehyde has been used as a lead compound for structure-based drug design. Computational methods, such as molecular docking and molecular dynamics simulations, have been employed to optimize its structure for enhanced potency and selectivity. These efforts have led to the identification of several analogs with improved pharmacological properties.
The structural features of 4-methoxy-3-{5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-ylmethyl}benzaldehyde, particularly the presence of the trifluoromethyl group, contribute to its unique interactions with biological targets. The trifluoromethyl group is known for its ability to enhance lipophilicity and metabolic stability, which are important factors in drug design. Additionally, the methoxy substituent can influence the compound's solubility and binding affinity to target proteins.
In conclusion, 4-methoxy-3-{5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-ylmethyl}benzaldehyde (CAS No. 1001519-27-2) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development in the fields of medicinal chemistry and drug discovery.
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